molecular formula C21H19F3N2O3 B2445211 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide CAS No. 1396761-61-7

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2445211
CAS No.: 1396761-61-7
M. Wt: 404.389
InChI Key: SDGUDVIMCWDXCN-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound that belongs to the family of benzamides This compound is known for its unique structure which combines a cyclopropane ring, a tetrahydroisoquinoline moiety, and a trifluoromethoxy benzamide group

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3/c22-21(23,24)29-18-7-4-14(5-8-18)19(27)25-17-6-3-13-9-10-26(12-16(13)11-17)20(28)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGUDVIMCWDXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide typically involves a multi-step organic synthesis process The procedure generally starts with the preparation of the cyclopropanecarbonyl precursor, followed by its coupling with the tetrahydroisoquinoline derivative

Industrial Production Methods

On an industrial scale, the production of this compound may be optimized by employing catalytic processes, high-yielding reaction pathways, and robust purification methods. The use of flow chemistry and continuous manufacturing techniques could enhance the scalability and efficiency of its production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions including:

  • Oxidation: The cyclopropane ring and tetrahydroisoquinoline moiety can be susceptible to oxidative processes.

  • Reduction: Specific functional groups within the molecule can be targeted by reducing agents.

  • Substitution: Aromatic substitution reactions can occur on the benzamide ring, especially at positions activated by the trifluoromethoxy group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, nitrating agents, and Friedel-Crafts reagents. These reactions typically require controlled conditions such as specific pH levels, temperatures, and solvents to optimize yields and selectivities.

Major Products

The major products of these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the development of more complex molecules.

  • Biology: Investigated for its potential as a ligand in receptor-binding studies and its interactions with various biomolecules.

  • Medicine: Explored for its pharmacological properties, including potential activity as an anti-inflammatory, anti-cancer, or neuroprotective agent.

  • Industry: Utilized in the design of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane and tetrahydroisoquinoline moieties may facilitate binding to enzymes or receptors, while the trifluoromethoxybenzamide group can influence the compound's pharmacokinetic properties. This combination of structural features allows it to exert its biological effects through multiple pathways, potentially modulating enzymatic activity, receptor signaling, or gene expression.

Comparison with Similar Compounds

Compared to other benzamide derivatives, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide stands out due to its unique structural motifs and the presence of a trifluoromethoxy group. Similar compounds include:

  • N-(4-(trifluoromethoxy)phenyl)benzamide: Lacks the cyclopropanecarbonyl and tetrahydroisoquinoline moieties, which may affect its biological activity.

  • N-(2-(cyclopropanecarbonyl)phenyl)benzamide: Misses the tetrahydroisoquinoline and trifluoromethoxybenzamide groups, leading to different chemical properties.

  • N-(2-(tetrahydroisoquinolin-7-yl)phenyl)benzamide: Does not possess the cyclopropanecarbonyl and trifluoromethoxybenzamide groups, altering its interaction with biological targets. The presence of these unique structural features in this compound contributes to its distinct chemical and biological properties, setting it apart from other benzamide derivatives.

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H20F3N2O3
  • Molecular Weight : 420.42 g/mol
  • CAS Number : 1207006-54-9
  • IUPAC Name : this compound

Research indicates that this compound may exhibit its biological effects through multiple pathways:

  • Kinase Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Neuroprotective Effects : The tetrahydroisoquinoline moiety has been associated with neuroprotective activities, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, indicating potential as an antimicrobial agent.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell lines (e.g., A549)
NeuroprotectionReduction in neuronal apoptosis
AntimicrobialInhibition of Gram-positive bacteria

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that the compound inhibited the growth of A549 lung cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53.
  • Neuroprotection : A study focused on neuroprotective effects showed that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Efficacy : A series of tests against various bacterial strains revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic: What are the key synthetic routes for preparing this compound, and what intermediates are critical in its preparation?

Answer:
The compound can be synthesized via coupling reactions using O-benzyl hydroxylamine hydrochloride and acyl chlorides under basic conditions (e.g., potassium carbonate in acetonitrile). Critical intermediates include N-benzyloxy-protected precursors and cyclopropanecarbonyl-activated species . Reaction optimization should focus on stoichiometric control of the cyclopropanecarbonyl chloride coupling step and protecting group strategies to prevent side reactions. For example, the benzamide moiety can be introduced via nucleophilic acyl substitution, while the cyclopropane ring requires careful steric management during coupling .

Advanced: How can researchers optimize the coupling efficiency of the cyclopropanecarbonyl moiety to the tetrahydroisoquinoline core?

Answer:
Systematic screening of coupling reagents (e.g., HATU vs. EDCI) and bases (e.g., DIPEA vs. NaHCO₃) under anhydrous conditions is recommended. Reaction progress should be monitored via LC-MS every 2 hours to identify optimal reaction times and minimize decomposition. Temperature control (0–5°C during acyl chloride addition) and inert atmosphere (N₂/Ar) are critical for preserving reactive intermediates. Post-reaction purification via flash chromatography (hexane/EtOAc gradient) ensures high yields (>75%) .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound during synthesis?

Answer:

  • ¹H/¹³C NMR : Verify the tetrahydroisoquinoline ring system (δ 2.5–4.5 ppm for CH₂ groups) and benzamide carbonyl (δ ~165 ppm).
  • HRMS : Confirm molecular weight accuracy within 2 ppm error.
  • IR spectroscopy : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and cyclopropane ring integrity (C-H stretch ~3000 cm⁻¹).
  • 19F NMR : Characterize the trifluoromethoxy group (δ -55 to -60 ppm) .

Advanced: What methodologies are recommended for resolving contradictions in biological activity data between this compound and its structural analogues?

Answer:
Researchers should employ orthogonal assay systems (e.g., enzyme inhibition vs. cellular efficacy) and computational docking studies to differentiate target-specific effects from off-target interactions. For example:

  • Compare IC₅₀ values across analogues with modified substituents (e.g., replacing trifluoromethoxy with methoxy).
  • Use molecular dynamics simulations to assess binding pocket compatibility.
  • Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Basic: What safety protocols are critical when handling intermediates containing reactive acylating agents during synthesis?

Answer:

  • Acyl chlorides : Handle in a fume hood with acid-resistant gloves and face shields.
  • Gas-trapping systems : Use NaOH scrubbers to neutralize HCl vapors.
  • Temperature control : Maintain reactions below 0°C during acyl chloride additions.
  • Emergency protocols : Ensure accessible eyewash stations and showers within 10 seconds of the work area. Documented risk assessments must precede scale-up .

Advanced: What experimental approaches can elucidate the role of the trifluoromethoxy group in modulating this compound's physicochemical properties?

Answer:

  • LogP measurements (shake-flask method): Compare trifluoromethoxy vs. methoxy analogues to quantify lipophilicity changes (ΔlogP ~0.7–1.2).
  • Thermodynamic solubility assays : Test in PBS (pH 7.4) and artificial gastric fluid to assess bioavailability implications.
  • 19F NMR metabolic stability : Incubate with liver microsomes and monitor fluorine signal decay over time.
  • QSAR models : Use quantum chemical calculations (e.g., DFT) to correlate substituent effects with membrane permeability .

Advanced: How can potential tautomeric forms of intermediates or byproducts be characterized using spectroscopic methods?

Answer:

  • IR spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomers.
  • ¹H NMR : Detect exchangeable protons (NH) in DMSO-d₆ to identify tautomeric equilibria.
  • X-ray crystallography : Resolve ambiguous tautomeric states in solid-phase intermediates .

Basic: What chromatographic methods are suitable for purifying this compound and its synthetic precursors?

Answer:

  • Flash chromatography : Use silica gel with hexane/EtOAc (3:1 to 1:2 gradients) for intermediates.
  • HPLC : Employ C18 columns (5 µm, 150 mm) with acetonitrile/water (+0.1% TFA) for final purification.
  • TLC monitoring : Spot development in CH₂Cl₂/MeOH (9:1) with UV/iodine visualization .

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